4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Description
4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is a benzoic acid derivative distinguished by its multi-substituted aromatic rings. The core structure features a chlorine atom at position 4 and a 4-fluoro-3-methoxycarbonylphenyl group at position 2 of the benzoic acid backbone. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the halogen and electron-withdrawing substituents .
Properties
IUPAC Name |
4-chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)17)11-7-9(16)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOKSTHNQYTYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691570 | |
| Record name | 5-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-08-7 | |
| Record name | 5-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents. Conditions typically involve the use of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include derivatives where the chloro or fluoro groups are replaced by nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The methoxycarbonyl group can also influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Differences from Target Compound | Biological Activity/Applications | Reference ID |
|---|---|---|---|---|---|
| 2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid | C₁₄H₁₀ClFO₃ | Chloro (C4), fluoro (C4'), methoxy (C3') | Methoxy instead of methoxycarbonyl at C3' | Antimicrobial, enzyme inhibition | |
| 4-Chloro-3-(4-formylphenyl)benzoic acid | C₁₄H₁₀ClFO₂ | Chloro (C4), formyl (C4') | Formyl (CHO) instead of methoxycarbonyl at C3' | Intermediate in organic synthesis | |
| 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid | C₁₆H₁₃ClFO₄ | Chloro (C3), fluoro (C5), methoxyphenoxy (C2) | Methoxyphenoxy-methyl group; different substitution pattern | Enhanced bioactivity due to bulky substituents | |
| 4-Chloro-2-(thiophen-3-yl)benzoic acid | C₁₁H₇ClO₂S | Chloro (C4), thiophene (C2) | Thiophene ring instead of fluorophenyl group | Anti-inflammatory, anticancer | |
| 4-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid | C₁₄H₈ClFNO₂ | Chloro (C4), cyano (C3'), fluoro (C2') | Cyano (CN) instead of methoxycarbonyl at C3' | Potential kinase inhibition |
Key Findings from Comparative Studies
Substituent Effects on Reactivity and Bioactivity :
- The methoxycarbonyl group in the target compound enhances electrophilicity compared to methoxy or formyl analogs, facilitating nucleophilic reactions (e.g., ester hydrolysis or amide coupling) .
- Halogen positioning : Fluorine at C4' (as in the target compound) improves metabolic stability compared to C5-fluoro analogs (e.g., ’s compound), which may exhibit higher oxidative degradation .
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., COOMe, CN) show stronger enzyme inhibition (e.g., cyclooxygenase-2) compared to those with electron-donating groups (e.g., methoxy) .
- Thiophene-containing analogs () demonstrate distinct bioactivity profiles, such as DNA intercalation, absent in fluorophenyl derivatives .
Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling for biaryl formation, similar to ’s protocol, but requires additional steps to introduce the methoxycarbonyl group .
Uniqueness of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid
The compound’s uniqueness arises from:
- Dual halogenation (Cl, F) : Enhances binding to hydrophobic pockets in proteins while improving pharmacokinetic properties .
- Methoxycarbonyl group : Balances lipophilicity and solubility, optimizing membrane permeability and target engagement .
- Structural rigidity : The planar biaryl system facilitates π-π stacking interactions, critical for materials science applications (e.g., organic semiconductors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
